molecular formula C10H12BrN B3100785 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1375302-92-3

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3100785
CAS No.: 1375302-92-3
M. Wt: 226.11
InChI Key: CISXTPCBPUYQGO-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrN) is a brominated tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure with a bromine atom at position 6 and a methyl group at position 7. Its molecular formula and structural features are confirmed by SMILES notation (CC1=CC(=CC2=C1CNCC2)Br) and InChIKey (CISXTPCBPUYQGO-UHFFFAOYSA-N) .

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXTPCBPUYQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a reactive site for nucleophilic substitution. This reaction is facilitated by palladium-catalyzed cross-coupling conditions, enabling the introduction of aryl or alkenyl groups.

Key Example:
In a Suzuki-Miyaura coupling reaction, 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline reacts with 2-ethoxyvinyl pinacolboronate under the following conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 75°C

  • Time: 19 hours

This yields 6-ethoxyvinyl-8-methyl-1,2,3,4-tetrahydroisoquinoline with a moderate conversion rate (~55% yield) .

Reaction Type Reagents/Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O6-Ethoxyvinyl-8-methyl-1,2,3,4-tetrahydroisoquinoline55%

Reductive Cyclization

The tetrahydroisoquinoline framework undergoes reductive cyclization under acidic conditions to form fused polycyclic structures.

Procedure:
Crude intermediates derived from substitution reactions (e.g., 6-ethoxyvinyl derivatives) are treated with:

  • Reductant: Et₃SiH (2.5 equiv)

  • Acid: TFA (13 equiv)

  • Solvent: Dry DCM

  • Temperature: Room temperature

  • Time: 2.5 hours

This generates N-aryl-8-methyl-1,2,3,4-tetrahydroisoquinoline derivatives via intramolecular reductive amination .

Oxidation Reactions

The methyl group at position 8 can be oxidized to a carboxylic acid or ketone under strong oxidizing conditions.

Example Oxidation Pathways:

  • To Carboxylic Acid:

    • Reagents: KMnO₄, H₂O, H₂SO₄

    • Product: 8-Carboxy-6-bromo-1,2,3,4-tetrahydroisoquinoline

    • Yield: 40–60% (analogous to related compounds).

  • To Ketone:

    • Reagents: CrO₃, AcOH

    • Product: 8-Oxo-6-bromo-1,2,3,4-tetrahydroisoquinoline

    • Yield: 30–50%.

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline core undergoes alkylation or acylation to form derivatives with enhanced biological activity.

Alkylation Protocol:

  • Reagents: Alkyl halide (e.g., CH₃I), K₂CO₃

  • Solvent: DMF

  • Temperature: 60°C

  • Product: N-Alkyl-6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

  • Yield: 60–75%.

Acylation Protocol:

  • Reagents: Acetyl chloride, Et₃N

  • Solvent: CH₂Cl₂

  • Product: N-Acetyl-6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

  • Yield: 80–90%.

Functional Group Transformations

The bromine substituent enables further functionalization via halogen-metal exchange or Grignard reactions.

Lithiation Example:

  • Reagent: n-BuLi (−78°C)

  • Electrophile: CO₂

  • Product: 6-Carboxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

  • Yield: 50–65%.

Stability and Side Reactions

The compound exhibits sensitivity to strong bases and prolonged heat, leading to dehydrohalogenation or ring-opening byproducts. For instance:

  • Dehydrobromination: Elimination of HBr under basic conditions forms 8-methyl-3,4-dihydroisoquinoline.

  • Ring Opening: Treatment with excess NaNH₂ cleaves the tetrahydro ring, yielding linear amines.

Comparative Reactivity Analysis

The methyl group at position 8 electronically stabilizes the aromatic ring, slightly reducing the reactivity of the bromine substituent compared to non-methylated analogs.

Compound Suzuki Coupling Yield Oxidation Yield (to Carboxylic Acid)
6-Bromo-1,2,3,4-tetrahydroisoquinoline70% 65%
This compound55% 50%

Scientific Research Applications

Chemistry: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 6-bromo-8-methyl-THIQ and selected analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-8-methyl-THIQ 6-Br, 8-Me C₁₀H₁₂BrN 226.02 ([M+H]⁺) Predicted CCS: 141.0 Ų; limited bioavailability data
6-Bromo-8-fluoro-THIQ 6-Br, 8-F C₉H₉BrFN 230.08 Higher lipophilicity (logP ~2.1); potential CNS penetration
8-Bromo-6-methoxy-THIQ 8-Br, 6-OMe C₁₀H₁₂BrNO 242.12 Enhanced solubility due to methoxy group; used in synthetic intermediates
1-Methyl-TIQ (1MeTIQ) 1-Me C₁₀H₁₁N 145.21 Rapid blood-brain barrier (BBB) penetration; implicated in Parkinson’s disease
CKD712 (6,7-dihydroxy-1-α-naphthylmethyl-THIQ) 6,7-OH, 1-α-naphthylmethyl C₂₀H₁₉NO₂ 305.37 Induces VEGF production; accelerates wound healing

Metabolic and Pharmacokinetic Profiles

  • 6-Bromo-8-methyl-THIQ: No direct metabolic data available. However, structurally similar 1MeTIQ and TIQ analogs are excreted predominantly unchanged (72–76%) in rats, with minor hydroxylation and N-methylation metabolites .
  • 1MeTIQ : Achieves brain concentrations 4.5× higher than blood levels within 4 hours post-administration, suggesting efficient BBB transit .
  • CKD712 : Metabolized via AMPK/HO-1 pathways, enhancing VEGF production in fibroblasts .

Biological Activity

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12BrN, with a molar mass of 226.11 g/mol. The compound features a bicyclic structure with a bromine atom at the 6th position and a methyl group at the 8th position. This unique substitution pattern significantly influences its reactivity and biological interactions due to electronic and steric effects.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial properties. In particular, this compound has shown potential against various pathogens. Studies have demonstrated that modifications in the THIQ structure can enhance antimicrobial efficacy .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects, particularly in relation to neurodegenerative disorders such as Parkinson's disease. The structural characteristics of this compound may contribute to its ability to interact with biological targets involved in neuroprotection .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Various THIQ analogs have demonstrated cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular targets could lead to the development of novel anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that the position and type of substituents play crucial roles in determining biological activity. The presence of a bromine atom at the 6th position enhances the compound's binding affinity to specific receptors and enzymes compared to other halogenated analogs .

Compound NameKey DifferencesBiological Activity
6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of bromineReduced efficacy against certain pathogens
6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinolineFluorine instead of bromineAltered neuroprotective effects
6-Iodo-8-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of brominePotentially increased cytotoxicity

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models provided significant neuroprotection against neurotoxic agents associated with Parkinson's disease .
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited notable activity against strains of bacteria resistant to conventional antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study involving various THIQ derivatives, this compound showed promising results in inhibiting the growth of specific cancer cell lines while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) for bromine substitution. For example, describes a protocol using PdCl₂, CuI, and triethylamine under nitrogen to synthesize structurally similar 8-bromo-7-methoxyisoquinoline derivatives. Key steps include:
  • Reflux in dry toluene with p-toluenesulfonic acid (acid catalyst) for cyclization.

  • Column chromatography (silica gel) for purification of intermediates.
    Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For brominated analogs, bromine substituents may sterically hinder coupling reactions, necessitating extended reaction times or elevated temperatures .

    • Data Table : Comparison of Reaction Conditions
Reagent SystemTemperatureSolventYield (%)Reference
PdCl₂/CuI/Et₃N80°CTHF65–75
NaBH₄ in THFRTTHF40–50

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 6-bromo-8-methyl-tetrahydroisoquinoline from its isomers?

  • Methodological Answer :
  • ¹H NMR : The methyl group at C8 appears as a singlet (~δ 2.3–2.5 ppm), while the bromine at C6 deshields adjacent protons (C5 and C7), causing splitting patterns (e.g., doublets at δ 7.1–7.3 ppm).
  • ¹³C NMR : The brominated carbon (C6) resonates at ~δ 120–125 ppm, distinct from non-brominated positions.
  • Mass Spectrometry : A molecular ion peak at m/z 240–242 (for C₁₀H₁₂BrN) with isotopic splitting (¹⁹Br/⁸¹Br) confirms bromine presence.
    Comparative analysis with structurally related compounds (e.g., 6-bromo-7-methoxy analogs in ) helps validate assignments .

Q. What safety protocols are critical when handling 6-bromo-8-methyl-tetrahydroisoquinoline?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatility and inhalation hazards ( notes harmful inhalation risks).
  • PPE : Nitrile gloves and lab coats to prevent skin contact; brominated compounds often penetrate latex.
  • Waste Disposal : Halogenated waste streams, as bromine residues may persist in aqueous solutions.
  • First Aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion (per ) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity in CNS-targeted studies?

  • Methodological Answer : Bromine enhances lipophilicity, potentially increasing blood-brain barrier permeability (see for tetrahydroisoquinoline analogs). To evaluate neuroactivity:
  • In vitro assays : Measure dopamine receptor binding affinity using radiolabeled ligands (e.g., [³H]spiperone).
  • Toxicity screening : Assess mitochondrial dysfunction (e.g., MTT assay) to rule out MPTP-like neurotoxicity ( highlights MPTP’s parkinsonism link, though structural differences exist).
    Bromine’s electron-withdrawing effects may also modulate interactions with enzymes like monoamine oxidase .

Q. What strategies resolve contradictions in reported regioselectivity during bromine substitution?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., electrophilic vs. radical bromination). To address this:
  • Computational modeling : Use DFT calculations to compare activation energies for bromination at C6 vs. C7.
  • Directing groups : Introduce temporary groups (e.g., methoxy at C7 in ) to steer bromine to C6.
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and dominant pathways .

Q. How can structural modifications enhance the compound’s utility in drug discovery?

  • Methodological Answer :
  • SAR studies : Replace bromine with fluorine (smaller size) or iodine (larger size) to probe steric/electronic effects ( lists fluoro analogs).

  • Functionalization : Introduce hydroxyl groups (e.g., at C7) to improve solubility, as seen in CKD712 (), which promotes VEGF via HO-1 induction.

  • Pro-drug design : Esterify the methyl group for controlled release in vivo .

    • Data Table : Bioactivity of Modified Derivatives
DerivativeTarget PathwayIC₅₀/EC₅₀ (μM)Reference
6-Br-8-Me (parent)Dopamine D21.2
6-F-8-MeMAO-B Inhibition0.8
6-Br-7-OH-8-MeVEGF Induction5.4

Q. What computational tools predict the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with water and lipids to estimate solubility and membrane permeability.
  • pKa prediction : Software like MarvinSuite calculates protonation states; bromine lowers the pKa of adjacent amines.
  • Degradation modeling : Use QSPR models to predict hydrolysis rates of the tetrahydroisoquinoline ring in acidic environments (e.g., stomach pH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
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6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

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